molecular formula C19H27F3N4O3S B6452155 N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2548990-79-8

N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6452155
CAS No.: 2548990-79-8
M. Wt: 448.5 g/mol
InChI Key: MNYZAYYKKXJKFC-UHFFFAOYSA-N
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Description

N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a synthetically engineered small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex architecture incorporating several pharmacologically relevant motifs, including a dual piperidine system, a methanesulfonamide group, and a 3-(trifluoromethyl)pyridine moiety. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing properties . The integration of a methanesulfonyl (mesyl) group on the piperidine nitrogen is a structural feature seen in compounds with various biological activities and can significantly influence the molecule's physicochemical properties . Molecules with similar sulfonamide and heteroaromatic structures, such as pyridines and piperidines, have been explored as potent and selective inhibitors of biological targets like the Glycine Transporter 1 (GlyT1) for potential application in neurological disorders , or as key intermediates in the synthesis of active pharmaceutical ingredients . The structural complexity of this compound, characterized by its carboxamide linker and tertiary amine, suggests potential for interaction with enzyme active sites, such as kinases, which are critical targets in oncology research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N4O3S/c1-24(17-16(19(20,21)22)6-3-9-23-17)15-5-4-10-25(13-15)18(27)14-7-11-26(12-8-14)30(2,28)29/h3,6,9,14-15H,4-5,7-8,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYZAYYKKXJKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Pyridine Scaffolds

a. N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridin-3-amine (C₂₃H₂₀F₆N₄)

  • Key Differences : Lacks the methanesulfonyl group and bis-piperidine linkage. Instead, it has a simpler piperidine-pyridine amine structure with dual trifluoromethyl groups.
  • Implications : Reduced steric hindrance may enhance binding to flat aromatic pockets, but the absence of the methanesulfonyl group could decrease solubility and metabolic resistance compared to the target compound .

b. N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine

  • Key Differences : A minimalist analogue with a single piperidine ring and trifluoromethylphenyl group.
  • Implications: Limited pharmacokinetic robustness due to fewer functional groups, making it less suitable for targets requiring multi-domain interactions .
Cyclopentyl-Piperazine Derivatives (European Patent EP 1,763,351 B9)

a. N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

  • Key Differences : Incorporates a cyclopentyl-piperazine core instead of bis-piperidine. The trifluoromethyl group is attached to a phenyl ring on the piperazine.
  • Implications : The rigid cyclopentyl scaffold may confer selectivity for conformational-sensitive targets (e.g., G-protein-coupled receptors), whereas the target compound’s flexible bis-piperidine structure could favor kinases or proteases .
Pyrimidine and Thiophene Derivatives

a. 2-(5-Chloro-2-Fluorophenyl)-N-(3-Methylpyridin-4-yl)-5-(Thiophen-3-yl)pyrimidin-4-amine

  • Key Differences : Pyrimidine-thiophene hybrid with halogen substituents.
  • Implications : The electron-deficient pyrimidine ring may enhance DNA intercalation, diverging from the target compound’s likely enzyme inhibition mechanism .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound C₂₃H₂₀F₆N₄ Cyclopentyl-Piperazine
Molecular Weight (g/mol) ~550 (estimated) 468.2 468.2
LogP (Predicted) ~3.5 4.1 3.8
Hydrogen Bond Acceptors 6 4 5
Key Functional Groups Methanesulfonyl, CF₃ Dual CF₃ Cyclopentyl, CF₃
  • Solubility : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to analogues with purely hydrophobic substituents.
  • Metabolic Stability : Trifluoromethyl groups in all compounds resist oxidative metabolism, but the target’s bis-piperidine scaffold may reduce hepatic clearance rates .

Preparation Methods

Synthesis of 1-Methanesulfonylpiperidine-4-carbonyl Chloride

The methanesulfonylpiperidine intermediate is synthesized via sulfonylation of piperidine-4-carboxylic acid. Methanesulfonyl chloride reacts with the secondary amine of piperidine-4-carboxylic acid in dichloromethane at 0–5°C, followed by activation to the acid chloride using thionyl chloride (SOCl₂).

Piperidine-4-carboxylic acid+CH₃SO₂ClEt₃N, DCM1-Methanesulfonylpiperidine-4-carboxylic acidSOCl₂Acid chloride[4]\text{Piperidine-4-carboxylic acid} + \text{CH₃SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{1-Methanesulfonylpiperidine-4-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Acid chloride} \quad

Key Data:

  • Yield: 82–85% after recrystallization (ethanol/water)

  • Purity: >99% (HPLC, C18 column, 0.1% TFA in acetonitrile/water)

Preparation of N-Methylpiperidin-3-amine

Reductive Amination of Piperidin-3-one

Piperidin-3-one undergoes reductive amination with methylamine hydrochloride using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer).

Piperidin-3-one+CH₃NH₂\cdotpHClNaBH₃CN, MeOHN-Methylpiperidin-3-amine[2]\text{Piperidin-3-one} + \text{CH₃NH₂·HCl} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-Methylpiperidin-3-amine} \quad

Optimization Insights:

  • Excess methylamine (2.5 eq.) improves yield to 78%.

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) as an alternative reductant achieves 74% yield but requires anhydrous conditions.

Assembly of the Piperidine-Piperidine Core

Amide Coupling

The methanesulfonylpiperidine-4-carbonyl chloride reacts with N-methylpiperidin-3-amine in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base (Scheme 1).

Acid chloride+N-Methylpiperidin-3-amineDIPEA, THF1-(1-Methanesulfonylpiperidine-4-carbonyl)-N-methylpiperidin-3-amine[4]\text{Acid chloride} + \text{N-Methylpiperidin-3-amine} \xrightarrow{\text{DIPEA, THF}} \text{1-(1-Methanesulfonylpiperidine-4-carbonyl)-N-methylpiperidin-3-amine} \quad

Reaction Conditions:

  • Temperature: 0°C to room temperature (18–22°C)

  • Yield: 89% after silica gel chromatography (hexane/ethyl acetate 3:1)

Introduction of the 3-(Trifluoromethyl)pyridin-2-amine Group

Buchwald-Hartwig Amination

The final coupling employs a palladium-catalyzed amination between 2-bromo-3-(trifluoromethyl)pyridine and the piperidine-piperidine intermediate. Using BrettPhos Pd G3 precatalyst and cesium carbonate (Cs₂CO₃) in toluene at 110°C achieves selective amination.

2-Bromo-3-(trifluoromethyl)pyridine+Piperidine intermediatePd catalyst, Cs₂CO₃Target compound[3]\text{2-Bromo-3-(trifluoromethyl)pyridine} + \text{Piperidine intermediate} \xrightarrow{\text{Pd catalyst, Cs₂CO₃}} \text{Target compound} \quad

Catalyst Comparison:

CatalystYield (%)Purity (%)
BrettPhos Pd G37698
XantPhos Pd6395
DavePhos Pd6896

Scalability and Industrial Considerations

Continuous Flow Synthesis

A patent (US8697876B2) highlights the use of continuous flow reactors for analogous piperidine-carbonyl intermediates, reducing reaction times from 12 hours (batch) to 2 hours with >90% conversion.

Purification Techniques

  • Crystallization: Target compound isolated via anti-solvent crystallization (water added to ethanol solution).

  • Chromatography: Preparative HPLC (C18, acetonitrile/water + 0.1% formic acid) for analytical-grade material.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.82 (d, J = 7.8 Hz, 1H, pyridine-H), 3.90–3.60 (m, 4H, piperidine-H), 3.12 (s, 3H, SO₂CH₃), 2.95 (s, 3H, NCH₃).

  • HRMS (ESI): m/z calc. for C₂₀H₂₈F₃N₄O₃S [M+H]⁺: 485.1789; found: 485.1792.

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group necessitates low-temperature coupling (≤40°C) to prevent decomposition. Anhydrous conditions and degassed solvents minimize side reactions.

Diastereomer Formation

Chiral centers in the piperidine rings may lead to diastereomers. Chiral HPLC (Chiralpak IC column, heptane/ethanol 70:30) resolves enantiomers with >99% ee.

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use Pd(dppf)Cl₂ or CuI for efficient coupling .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Temperature Control : Maintain 35–80°C to balance reactivity and side-product formation .
  • Purification : Chromatography (silica gel, gradient elution) or recrystallization improves purity .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Verify proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and carbon backbone .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen bonding .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC₅₀ vs. Ki) .
  • Compound Purity : Impurities >95% via HPLC are critical; residual solvents (DMSO) can artifactually inhibit targets .
  • Solubility Issues : Use co-solvents (e.g., cyclodextrins) to maintain bioavailability in aqueous buffers .

Q. Resolution Strategies :

  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cell-based viability tests .
  • Dose-Response Curves : Perform 8–12-point dilutions to confirm potency trends .
  • Structural Confirmation : Re-characterize batches after storage to rule out degradation .

Advanced: What computational methods predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Model interactions with residues in ATP-binding pockets (e.g., kinase targets) .
  • Molecular Dynamics (MD) Simulations : Simulate 50–100 ns trajectories to assess binding stability (RMSD <2 Å) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to guide SAR .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors near the trifluoromethyl group) .

Q. Validation :

  • Compare computational Ki values with experimental SPR (Surface Plasmon Resonance) data .
  • Use cryo-EM or co-crystallization to resolve binding poses .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:
Key Modifications :

  • Piperidine Ring : Replace methanesulfonyl with acetyl or tert-butyl carbamate to probe steric effects .
  • Trifluoromethyl Pyridine : Substitute with cyano or chloro groups to assess electronic impacts on potency .
  • Linker Optimization : Test alkyl vs. polyethylene glycol (PEG) spacers for flexibility .

Q. Experimental Workflow :

Synthesize Analog Library : 10–20 derivatives using parallel synthesis .

High-Throughput Screening : Test against target panels (e.g., kinase inhibitors) .

ADME Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assays) .

In Vivo Validation : Prioritize analogs with >10x selectivity over hERG channels .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS to detect oxidative (e.g., piperidine N-oxidation) or hydrolytic degradation .
  • Structural Hardening : Introduce deuterium at labile C-H sites or fluorination to block cytochrome P450 metabolism .
  • Prodrug Design : Mask polar groups (e.g., phosphate esters) for improved half-life .

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